4-Hydroxy-2-(2,4,6-trifluorophenyl)pyridine
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Overview
Description
4-Hydroxy-2-(2,4,6-trifluorophenyl)pyridine is a chemical compound known for its significant potential in various scientific research fields. This compound is characterized by the presence of a hydroxyl group at the 4-position of the pyridine ring and a trifluorophenyl group at the 2-position. Its unique structure makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(2,4,6-trifluorophenyl)pyridine typically involves the reaction of 2,4,6-trifluorobenzaldehyde with 4-hydroxypyridine under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(2,4,6-trifluorophenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of 4-oxo-2-(2,4,6-trifluorophenyl)pyridine, while reduction can yield this compound derivatives with different functional groups.
Scientific Research Applications
4-Hydroxy-2-(2,4,6-trifluorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Hydroxy-2-(2,4,6-trifluorophenyl)pyridine exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, while the trifluorophenyl group can enhance the compound’s lipophilicity and binding affinity. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-(2,4,6-trifluorophenyl)pyridine: Unique due to the trifluorophenyl group.
4-Hydroxy-2-phenylpyridine: Lacks the trifluorophenyl group, resulting in different chemical properties.
2-Hydroxy-4-(2,4,6-trifluorophenyl)pyridine: Positional isomer with different reactivity.
Uniqueness
The presence of the trifluorophenyl group in this compound imparts unique chemical and physical properties, such as increased stability and lipophilicity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(2,4,6-trifluorophenyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO/c12-6-3-8(13)11(9(14)4-6)10-5-7(16)1-2-15-10/h1-5H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCFDVOMPSNEOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C2=C(C=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692611 |
Source
|
Record name | 2-(2,4,6-Trifluorophenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-92-1 |
Source
|
Record name | 2-(2,4,6-Trifluorophenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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